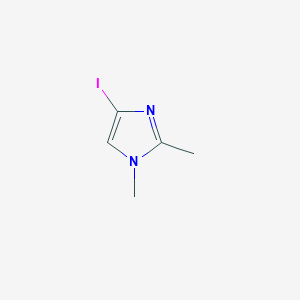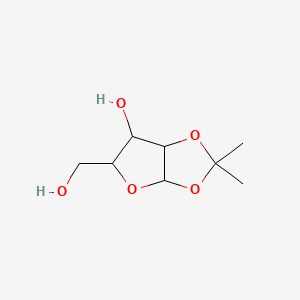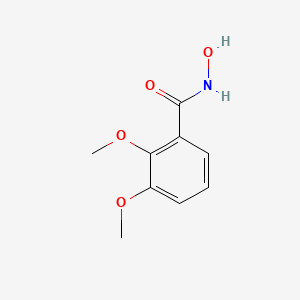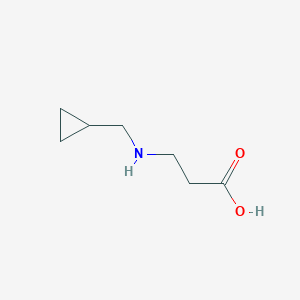
N-(cyclopropylmethyl)-3-aminopropionic Acid
Übersicht
Beschreibung
“N-(cyclopropylmethyl)-3-aminopropionic Acid” is a complex organic compound. The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of cyclopropyl compounds involves various methods. A Rh (III) catalyst promotes a cyclopropanation of electron-deficient alkenes with N-Enoxyphthalimides via a directed activation of the olefinic C-H bond followed by two migratory insertions . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The catalytic system is simple and nonexpensive, and the reaction is chemoselective and diastereoconvergent .Molecular Structure Analysis
The cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained .Physical And Chemical Properties Analysis
Cyclopropane fatty acids (CPAs) have physical characteristics somewhere in between saturated and mono unsaturated fatty acids . The strained bond angles of the carbocyclic ring are responsible for their unique chemistry and physical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(cyclopropylmethyl)-3-aminopropionic acid, as a β-amino acid, has been the subject of various synthesis and characterization studies. Tan and Weaver (2002) outlined a facile one-pot synthesis method for creating a series of 3-amino-3-arylpropionic acids, which are biologically active compounds relevant in medicinal and pharmaceutical chemistry. Their research delved into the reaction mechanism and the influence of various factors like solvent polarity and para-substitution on the synthesis process (Tan & Weaver, 2002).
Biological and Chemical Properties
The paper by Shaffer, Morton, and Hanzlik (2001) investigates the oxidation of cyclopropylamines, closely related to this compound, and their interaction with enzymes like horseradish peroxidase. This research offers insights into the metabolic pathways and chemical properties of such compounds, which can be crucial for their application in various scientific domains, including enzymology and pharmacology (Shaffer, Morton, & Hanzlik, 2001).
Applications in Polymer Chemistry
The work of Wang and Nakamura (1994) focuses on the synthesis of polyesters and copolyesters incorporating amino acid moieties, specifically mentioning N,N-di(2-hydroxyethyl)-3-aminopropionic acid. This research is pivotal in the development of new materials with potential applications in various industries, such as plastics and textiles (Wang & Nakamura, 1994).
Environmental and Ecological Studies
The study by Nunn and Codd (2017) highlights the presence of certain amino acids, including diaminomonocarboxylic acids in cyanobacterial species, noting their neurotoxic properties. While not directly about this compound, this research contributes to the broader understanding of the ecological and environmental implications of various amino acids, potentially influencing future studies on related compounds (Nunn & Codd, 2017).
Advanced Materials and Engineering
The paper by Song et al. (2015) introduces a novel metabolic pathway for the production of 3-aminopropionic acid, a platform chemical for manufacturing a wide range of industrial chemicals. This bioengineering approach, utilizing Escherichia coli, underscores the potential of this compound and related compounds in the field of biotechnological production and industrial chemistry (Song et al., 2015).
Eigenschaften
IUPAC Name |
3-(cyclopropylmethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)3-4-8-5-6-1-2-6/h6,8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZJXJSAHLZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

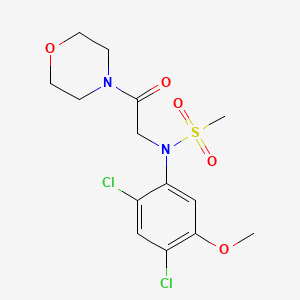
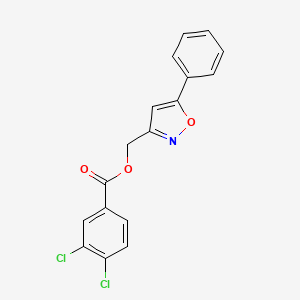

![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)

![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
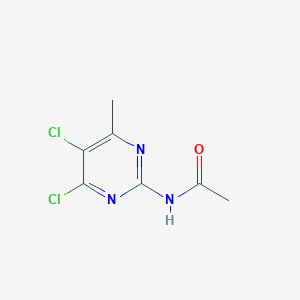
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
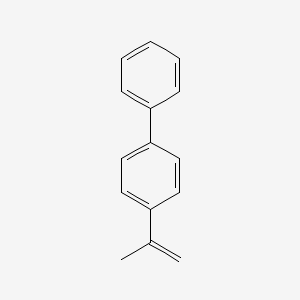
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)
